2-(Benzyloxy)tetrahydrofuran
Overview
Description
2-(Benzyloxy)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a benzyloxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)tetrahydrofuran can be achieved through several methods. One common approach involves the reaction of 2,3-dihydrofuran with benzyl alcohol in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate oxocarbenium ion, which then undergoes nucleophilic attack by the benzyl alcohol to form the desired product .
Another method involves the oxidative rearrangement of 3-(benzyloxy)-tetrahydro-2,6,6-trimethyl-2H-pyran-2-carbaldehydes to afford a chiral protected tetrahydrofuran lactol . This method highlights the versatility of oxidative rearrangements in the synthesis of complex tetrahydrofuran derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in achieving efficient production. For example, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Oxone® (potassium peroxymonosulfate) in aqueous solution with a buffer at pH 10.5.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halides such as bromine or chlorine in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydrofurans.
Scientific Research Applications
2-(Benzyloxy)tetrahydrofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of drug candidates due to its potential biological activity.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, the benzyloxy group can coordinate with metal centers, facilitating the activation of substrates and promoting the desired transformation . In medicinal chemistry, the compound’s structure allows it to interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A simple ether with a five-membered ring, widely used as a solvent in organic synthesis.
2-Methoxytetrahydrofuran: Similar to 2-(Benzyloxy)tetrahydrofuran but with a methoxy group instead of a benzyloxy group.
2-(Benzyloxy)pyrimidine: Contains a pyrimidine ring instead of a tetrahydrofuran ring, used in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other tetrahydrofuran derivatives. This uniqueness makes it valuable in specific synthetic applications and research areas .
Properties
IUPAC Name |
2-phenylmethoxyoxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-5-10(6-3-1)9-13-11-7-4-8-12-11/h1-3,5-6,11H,4,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHWVPFGVJYAAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.